molecular formula C6H12O6 B583689 D-[4-13C]Galactose CAS No. 478518-58-0

D-[4-13C]Galactose

Cat. No.: B583689
CAS No.: 478518-58-0
M. Wt: 181.148
InChI Key: WQZGKKKJIJFFOK-GAFGDFDTSA-N
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Description

D-[4-13C]Galactose is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. The incorporation of the carbon-13 isotope at the fourth carbon position makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments. D-galactose itself is a C-4 epimer of glucose and is found in milk, sugar beets, and other natural sources .

Mechanism of Action

Target of Action

D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .

Mode of Action

This compound interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that this compound can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .

Scientific Research Applications

D-[4-13C]Galactose has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-Glucose: A C-4 epimer of D-galactose, differing only in the configuration of the hydroxyl group at the fourth carbon.

    D-Mannose: Another epimer of glucose, differing at the second carbon.

    D-Tagatose: A ketohexose similar to D-galactose but with a ketone group at the second carbon.

Uniqueness of D-[4-13C]Galactose: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it a powerful tool for understanding the detailed mechanisms of galactose metabolism and its role in various biological processes .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GAFGDFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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